4-Methylumbelliferyl Butyrate: A Fluorogenic Probe for Hydrolase Activity in Research and Development
4-Methylumbelliferyl Butyrate: A Fluorogenic Probe for Hydrolase Activity in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylumbelliferyl butyrate (4-MUB) is a widely utilized fluorogenic substrate in biochemical and biomedical research, primarily for the sensitive detection and quantification of esterase and lipase activity.[1][2] Its utility spans fundamental enzymology, drug discovery, diagnostics, and food quality control. This document provides a comprehensive overview of the core applications of 4-MUB, detailing its mechanism of action, experimental protocols, and data interpretation.
Introduction
4-Methylumbelliferyl butyrate is a synthetic compound belonging to the coumarin family.[3] Structurally, it is the butyrate ester of 4-methylumbelliferone (4-MU), a fluorescent molecule.[3] In its esterified form, 4-MUB is essentially non-fluorescent. However, upon enzymatic hydrolysis of the butyrate group by esterases or lipases, the highly fluorescent 4-methylumbelliferone is released.[1][4] This direct relationship between enzyme activity and fluorescence intensity forms the basis of a highly sensitive and continuous assay.[2]
The primary applications of 4-MUB in a research context include:
-
Enzyme Activity Assays: Quantifying the activity of various hydrolases, particularly esterases and lipases, in biological samples.[1]
-
Drug Discovery: Screening for potential inhibitors or activators of lipases and esterases.[1][5]
-
Microbiology: Rapid identification of microorganisms based on their butyrate esterase activity, such as Moraxella catarrhalis.[6][7]
-
Food Industry: Assessing the quality of fats and oils by measuring lipase activity, which can be an indicator of spoilage.[1]
Mechanism of Action
The utility of 4-Methylumbelliferyl butyrate as a research tool is centered on its fluorogenic properties upon enzymatic cleavage. The workflow of this process is depicted below.
Caption: Enzymatic hydrolysis of 4-MUB and subsequent fluorescence detection.
The esterase or lipase enzyme catalyzes the hydrolysis of the ester bond in 4-MUB, releasing butyrate and 4-methylumbelliferone (4-MU). The resulting 4-MU exhibits strong fluorescence under alkaline conditions, with an excitation maximum around 360-365 nm and an emission maximum in the range of 445-449 nm.[4][8] The rate of fluorescence increase is directly proportional to the enzyme's activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of 4-Methylumbelliferyl butyrate in research.
Table 1: Physicochemical and Spectroscopic Properties of 4-MUB and 4-MU
| Property | 4-Methylumbelliferyl butyrate (4-MUB) | 4-Methylumbelliferone (4-MU) | Reference |
| CAS Number | 17695-46-4 | 90-33-5 | [1][9] |
| Molecular Formula | C₁₄H₁₄O₄ | C₁₀H₈O₃ | [1][9] |
| Molecular Weight | 246.26 g/mol | 176.17 g/mol | [1][9] |
| Appearance | Off-white to white powder | White to yellowish crystals | [1] |
| Melting Point | 90-94 °C | 185-192 °C | [1] |
| Solubility | Soluble in DMSO and DMF | Soluble in ethanol, methanol, DMSO | [4][8] |
| Excitation Wavelength (λex) | ~312 nm (in methanol) | ~360-365 nm | [4][8] |
| Emission Wavelength (λem) | Not applicable (non-fluorescent) | ~445-449 nm | [4][8] |
Table 2: Example IC50 Values for Lipase Inhibitors using 4-MUB Assay
| Inhibitor | Enzyme | IC50 Value | Reference |
| Tropolone | Candida rugosa lipase | 3.95 x 10⁻⁴ M | [5] |
Experimental Protocols
This section provides a generalized methodology for a lipase/esterase activity assay using 4-MUB. Specific parameters may require optimization depending on the enzyme source and experimental goals.
Materials and Reagents
-
4-Methylumbelliferyl butyrate (4-MUB)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 0.05 M phosphate buffer, pH 7.0 or 0.1 M Tris-HCl, pH 8.0)
-
Enzyme solution (e.g., purified enzyme, cell lysate, or biological fluid)
-
Stop Solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.5 or 10% o-phosphoric acid)
-
96-well black microplate
-
Fluorometric microplate reader
Assay Workflow
The following diagram illustrates the typical workflow for a 4-MUB-based enzyme activity assay.
Caption: A stepwise representation of a typical 4-MUB enzyme assay protocol.
Detailed Methodology
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Preparation of 4-MUB Stock Solution: Prepare a stock solution of 4-MUB (e.g., 10 mM) in DMSO.[5] This stock solution should be stored protected from light at -20°C.
-
Preparation of Working Solutions:
-
Dilute the 4-MUB stock solution to the desired final concentration (e.g., 0.25 mM) in the assay buffer.[5]
-
Prepare dilutions of the enzyme sample in the assay buffer.
-
-
Assay Procedure:
-
Pipette the enzyme solution into the wells of a 96-well black microplate.
-
To initiate the reaction, add the 4-MUB working solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 25 minutes).[5]
-
Stop the reaction by adding a stop solution. The alkaline nature of some stop solutions (e.g., glycine-NaOH) also enhances the fluorescence of the 4-MU product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to approximately 365 nm and emission at approximately 445 nm.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units into moles of product formed.
-
Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of enzyme (e.g., µmol/min/mg protein). One unit of activity is often defined as the amount of enzyme required to catalyze the formation of 1 µmol of 4-MU per minute under the specified assay conditions.[10]
-
Applications in Drug Development and Other Fields
High-Throughput Screening (HTS) for Inhibitors
The simplicity and sensitivity of the 4-MUB assay make it highly suitable for high-throughput screening of compound libraries to identify potential inhibitors of lipases and esterases.[1][5] By measuring the reduction in fluorescence in the presence of test compounds, researchers can rapidly identify hits for further development.
Zymography
4-MUB can be used as a substrate in zymography to detect the activity of lipases and esterases directly in polyacrylamide gels following electrophoresis.[11] This technique allows for the determination of the molecular weight of the active enzymes. After electrophoresis, the gel is incubated with 4-MUB, and the fluorescent bands corresponding to enzymatic activity can be visualized under UV light.[11]
The Broader Research Context of Butyrate
While 4-MUB is a tool to measure enzyme activity, its hydrolysis product, butyrate, is a biologically significant short-chain fatty acid (SCFA). Butyrate is a key energy source for colonocytes and plays crucial roles in gut health, including maintaining the intestinal barrier, modulating immune responses, and reducing inflammation.[12][13] It is known to exert these effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and signaling through G-protein-coupled receptors.[12][14]
It is important to distinguish the research application of 4-MUB from that of its metabolic product, 4-methylumbelliferone (4-MU), which is also used as a therapeutic agent. 4-MU has been investigated for its ability to inhibit hyaluronan synthesis and has shown potential in treating conditions like liver fibrosis, inflammation, and cancer.[15][16][17]
Conclusion
4-Methylumbelliferyl butyrate is an indispensable tool for researchers studying lipases and esterases. Its fluorogenic nature provides a sensitive, continuous, and high-throughput compatible method for quantifying enzyme activity. This technical guide has outlined the fundamental principles, protocols, and applications of 4-MUB, providing a solid foundation for its effective use in research and drug development. The clear distinction between the substrate (4-MUB), its fluorescent product (4-MU), and the biologically active product (butyrate) is crucial for the precise design and interpretation of experiments.
References
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- 2. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]
- 3. 4-Methylumbelliferone butyrate | C14H14O4 | CID 87247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylumbelliferyl butyrate fluorescence, = 95 HPCE 17695-46-4 [sigmaaldrich.com]
- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid identification of Branhamella catarrhalis with 4-methylumbelliferyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methylumbelliferyl butyrate, Fluorogenic butyrate esterase substrate (CAS 17695-46-4) | Abcam [abcam.com]
- 9. scbt.com [scbt.com]
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- 11. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
- 15. The potential of 4-Methylumbelliferone to be repurposed for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
